molecular formula C6H9F2N3 B11736969 3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine

3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine

Katalognummer: B11736969
Molekulargewicht: 161.15 g/mol
InChI-Schlüssel: QKXUGWVIWKQCBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The difluoromethyl group attached to the pyrazole ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of difluoroacetic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as nanoscale titanium dioxide, can enhance the reaction efficiency and reduce the reaction time . The process is designed to be cost-effective and environmentally friendly by minimizing the use of organic solvents and reducing waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce various difluoromethyl-substituted derivatives .

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. For example, in fungicides, it inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain, thereby disrupting the energy production in fungal cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine is unique due to its specific structural features, such as the presence of the ethyl group and the difluoromethyl group on the pyrazole ring. These features contribute to its distinct chemical properties and make it valuable in various applications, particularly in the development of new agrochemicals and pharmaceuticals .

Eigenschaften

Molekularformel

C6H9F2N3

Molekulargewicht

161.15 g/mol

IUPAC-Name

3-(difluoromethyl)-1-ethylpyrazol-4-amine

InChI

InChI=1S/C6H9F2N3/c1-2-11-3-4(9)5(10-11)6(7)8/h3,6H,2,9H2,1H3

InChI-Schlüssel

QKXUGWVIWKQCBJ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=N1)C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.